5-Amino-3-methyl-1,2,4-thiadiazole: A Comprehensive Technical Guide for Chemical Researchers
5-Amino-3-methyl-1,2,4-thiadiazole: A Comprehensive Technical Guide for Chemical Researchers
This guide provides an in-depth analysis of the fundamental properties, synthesis, and applications of 5-Amino-3-methyl-1,2,4-thiadiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights to facilitate its use as a key building block in modern medicinal chemistry.
Introduction: The Strategic Importance of a Versatile Heterocycle
5-Amino-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that has garnered significant interest in synthetic and medicinal chemistry. First reported in 1954, its unique structural features—a reactive amino group and an aromatic thiadiazole ring—make it an exceptionally valuable intermediate.[1][2] The stability of the 1,2,4-thiadiazole ring, coupled with the versatile reactivity of its substituents, allows for the construction of more complex molecular architectures.[3] This guide will elucidate the core characteristics of this compound, providing a foundational understanding for its strategic application in research and development.
Core Molecular and Physical Properties
A thorough understanding of the physicochemical properties of 5-Amino-3-methyl-1,2,4-thiadiazole is paramount for its effective handling, purification, and application in synthetic protocols. The compound typically appears as a white to off-white or pale brown crystalline solid.[1][2][4]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 17467-35-5 | [1][5][6] |
| Molecular Formula | C₃H₅N₃S | [1][5] |
| Molecular Weight | 115.16 g/mol | [5] |
| Melting Point | 202-204 °C | [1][2][5] |
| Boiling Point | 261.2±23.0 °C (Predicted) | [5] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Solubility | Soluble in water | [4] |
| pKa | 4.56±0.50 (Predicted) | [4] |
Chemical Structure
The structural arrangement of 5-Amino-3-methyl-1,2,4-thiadiazole is fundamental to its chemical behavior. The diagram below illustrates the numbering of the heterocyclic ring and the positions of the methyl and amino substituents.
Caption: Molecular Structure of 5-Amino-3-methyl-1,2,4-thiadiazole.
Spectroscopic Profile: A Guide to Characterization
Accurate characterization is essential for verifying the identity and purity of synthesized or procured 5-Amino-3-methyl-1,2,4-thiadiazole. It is critical to note that some early literature reports contained erroneous spectroscopic data.[2] The data presented here is based on corrected and verified sources.[2][7]
Table 2: Spectroscopic Data
| Technique | Solvent | Key Signals/Peaks | Source(s) |
| ¹H-NMR | CD₃SOCD₃ | δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) | [2] |
| CD₃OD | δ 2.31 (s, 3H, CH₃) | [2] | |
| ¹³C-NMR | CD₃SOCD₃ | δ 183.2 (C5), 169.2 (C3), 18.7 (CH₃) | [2] |
| CD₃OD | δ 185.6 (C5), 171.0 (C3), 18.5 (CH₃) | [2] | |
| IR (ATR) | Solid | 3265, 3073 (N-H), 1645 (C=N), 1537, 1489 cm⁻¹ | [2] |
The corrected NMR data, particularly the chemical shifts of the ring carbons between δ 165–190 ppm, are consistent with other 1,2,4-thiadiazole structures.[2] Researchers should be wary of previously published data reporting a ¹³C signal at 133.80 ppm, which is erroneous.[2]
Synthesis and Reactivity
The primary utility of 5-Amino-3-methyl-1,2,4-thiadiazole stems from its role as a versatile building block for more complex heterocyclic systems.[1] Its synthesis and subsequent reactions are central to its application in drug discovery and materials science.
Established Synthetic Pathway
The most common synthesis involves the reaction of an in-situ generated N-haloacetamidine with a metal thiocyanate.[2] This method, while effective, often results in the product being mixed with inorganic salts, necessitating robust purification procedures.[2]
Caption: General Synthetic Workflow for 5-Amino-3-methyl-1,2,4-thiadiazole.
Experimental Protocol: Improved Synthesis and Isolation
The following protocol is an improved, chromatography-free method for the multi-gram synthesis and isolation of pure 5-Amino-3-methyl-1,2,4-thiadiazole, adapted from Aitken, R. A., & Slawin, A. M. Z. (2018).[2]
Materials:
-
Acetamidine hydrochloride (50.0 g, 0.53 mol)
-
Methanol (550 mL total)
-
Bromine (85 g, 0.53 mol)
-
Sodium metal (24 g, 1.04 mol)
-
Potassium thiocyanate
-
Dichloromethane
Procedure:
-
Prepare a solution of sodium methoxide by carefully adding sodium (24 g) to methanol (300 mL) in a flask equipped with a condenser. Cool the resulting solution.
-
In a separate large flask, dissolve acetamidine hydrochloride (50.0 g) in methanol (250 mL) and cool the mixture in an ice-salt bath.
-
Simultaneously, add the bromine and the prepared sodium methoxide solution from separate dropping funnels to the stirred acetamidine solution over 30 minutes. Maintain a slight excess of bromine (indicated by a faint orange color).
-
After the addition is complete, add a small amount of extra sodium methoxide solution to quench the excess bromine (the orange color will disappear).
-
Add potassium thiocyanate to the reaction mixture.
-
Filter the mixture and evaporate the filtrate under reduced pressure to obtain a residual solid.
-
Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours.
-
Evaporate the combined dichloromethane extracts under reduced pressure to yield the final product as pale brown crystals (Typical yield: ~47%).[2]
Rationale for Key Steps:
-
In situ generation: N-bromoacetamidine is generated and used immediately as it is not stable for isolation.[2]
-
Soxhlet Extraction: This continuous extraction method is crucial for efficiently separating the organic product from the inorganic salts without resorting to column chromatography, making the process scalable and cost-effective.[2]
Reactivity and Synthetic Utility
The chemical utility of 5-Amino-3-methyl-1,2,4-thiadiazole is centered on the reactivity of its amino group and the thiadiazole ring. The amino group can be acylated, alkylated, or diazotized, providing a handle for introducing diverse functionalities. This makes it an invaluable precursor for creating chemical libraries for high-throughput screening in drug discovery programs.[1]
Applications in Drug Discovery and Medicinal Chemistry
The 1,2,4-thiadiazole scaffold is a recognized pharmacophore present in various biologically active compounds. 5-Amino-3-methyl-1,2,4-thiadiazole serves as a crucial starting material in the synthesis of several classes of therapeutic agents.
-
Enzyme Inhibitors: It is a key intermediate in preparing 1,2,4-thiadiazole analogues that function as non-peptide inhibitors of beta-secretase (BACE1), an important target in Alzheimer's disease research.[1][5]
-
Antibiotics: The scaffold has been incorporated into the structure of novel cephalosporin antibiotics.[2][7]
-
Anticonvulsants: Thiadiazole derivatives, in general, have been extensively studied for their anticonvulsant activities.[8]
-
Other Applications: It has also been utilized in the development of potential pesticides and azo dyes.[2][7]
Safety and Handling
While specific safety data for 5-Amino-3-methyl-1,2,4-thiadiazole is not extensively detailed, data for structurally related thiadiazoles provide a strong basis for safe handling protocols. The following guidance is based on compounds with similar hazard profiles.[9][10][11]
Hazard Statements (Anticipated):
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Keep away from heat and ignition sources.[9][11][12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[4]
Conclusion
5-Amino-3-methyl-1,2,4-thiadiazole is a foundational heterocyclic building block with significant, proven utility in medicinal chemistry and beyond. Its well-defined physical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for the modern research scientist. This guide has consolidated the essential technical information required for its effective and safe application, providing a launchpad for innovation in drug discovery and chemical synthesis.
References
- The Chemical Properties and Synthetic Utility of 5-Amino-3-methyl-1,2,4-thiadiazole. (n.d.).
- 5-AMINO-3-METHYL-1,2,4-THIADIAZOLE 17467-35-5 wiki - Guidechem. (n.d.).
-
Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977. [Link]
- Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. MDPI.
- 5-AMINO-3-METHYL-1,2,4-THIADIAZOLE CAS 17467-35-5. (n.d.). ChemicalBook.
- 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets. (n.d.).
- 5-AMINO-3-ETHYL-1,2,4-THIADIAZOLE Safety Data Sheets. (n.d.). Echemi.
- Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. ResearchGate.
- 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274. (n.d.). PubChem.
- SAFETY DATA SHEET - TCI Chemicals. (2024, December 13).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, February 20).
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Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. ISRN Pharmacology. [Link]
- Synthesis of 1,2,4-thiadiazoles. (n.d.). Organic Chemistry Portal.
- 5-Amino-3-methyl-1,2,4-thiadiazole. (n.d.). S.W.ChemiLab.
- Porcal, B., et al. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology.
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